ST 1059-d6(Desglymidodrine-d6)
Description
ST 1059-d6 (Desglymidodrine-d6) is a deuterium-labeled analog of Desglymidodrine (ST 1059), a metabolite of the prodrug Midodrine. Midodrine is clinically used to treat orthostatic hypotension, and its active metabolite, Desglymidodrine, acts as a selective α1-adrenergic receptor agonist . The deuterated form, ST 1059-d6, incorporates six deuterium atoms, specifically replacing hydrogen atoms in the methoxy groups of the phenyl ring (2,5-bis(methoxy-d3)phenyl) . This isotopic labeling enhances its utility in pharmacokinetic and analytical studies, where it serves as an internal standard to improve quantification accuracy via mass spectrometry .
Key properties of ST 1059-d6 include:
- Molecular Formula: C10H9D6NO3
- Molecular Weight: 203.27 g/mol
- CAS Number: Not explicitly provided in available sources, though the non-deuterated form (ST 1059) has CAS 3600-87-1 .
Properties
Molecular Formula |
C₁₀H₉D₆NO₃ |
|---|---|
Molecular Weight |
203.27 |
Synonyms |
1-(2’,5’-Dimethoxyphenyl)-2-aminoethanol-d6; α-(Aminomethyl)-2,5-dimethoxy-benzyl Alcohol-d6; α-(Aminomethyl)-2,5-dimethoxy-benzenemethanol-d6; de-Glymidodrine, Desglymidodrine-d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Isotopic Differences
Key Observations :
- ST 1059-d6 differs from ST 1059 by the substitution of six hydrogens with deuterium, increasing its molecular weight by ~6 atomic mass units. This isotopic distinction allows for precise differentiation in analytical workflows .
- Midodrine, the parent prodrug, includes a glycine group that is cleaved during metabolism to release ST 1059 .
Functional and Application Differences
Table 2: Functional and Pharmacokinetic Profiles
Key Observations :
- ST 1059-d6’s deuterium labeling enhances metabolic stability, minimizing interference from enzymatic degradation during analysis .
- ST 1059 is the bioactive form responsible for therapeutic effects, while Midodrine’s prodrug design ensures sustained release .
Commercial Availability and Suppliers
ST 1059-d6 is supplied by specialized chemical vendors, including:
- TRC Chemicals (Canada): Offers ST 1059-d6 under catalog number TRC S686652 .
- MedChemExpress LLC (USA): Provides the compound for research use, emphasizing its role in analytical applications .
- Veeprho (USA): Lists it as "Midodrine Related Compound A-D6" (Catalog No. DVE001077), highlighting its application in pharmacokinetic studies .
Research Significance
Deuterated compounds like ST 1059-d6 are pivotal in modern pharmacology for:
Tracer Studies : Tracking drug metabolism without isotopic interference.
Quantitative Accuracy : Serving as internal standards to correct for matrix effects in mass spectrometry .
Regulatory Compliance : Meeting FDA and EMA guidelines for bioanalytical method validation.
Q & A
Basic Research Questions
Q. What analytical methods are most effective for quantifying ST 1059-d6 in biological matrices, and how should validation parameters be optimized?
- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards for precise quantification. Validate methods per FDA/ICH guidelines, ensuring specificity, linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%). Include matrix effect studies to account for ion suppression/enhancement in plasma or tissue homogenates .
Q. What are the optimal storage conditions for ST 1059-d6 to ensure long-term stability in preclinical studies?
- Methodological Answer : Store lyophilized ST 1059-d6 at -80°C in amber vials to prevent photodegradation. For in-solution storage, use inert solvents (e.g., deuterated DMSO) and avoid freeze-thaw cycles. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis .
Q. How should researchers control for batch-to-batch variability in synthesized ST 1059-d6?
- Methodological Answer : Implement strict quality control (QC) protocols, including nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>98%), and mass spectrometry for isotopic enrichment (>99% deuterium). Document synthesis conditions (e.g., reaction time, temperature) to ensure reproducibility .
Advanced Research Questions
Q. How do deuterium isotope effects (DIEs) influence the pharmacokinetic (PK) parameters of ST 1059-d6 compared to its non-deuterated analog?
- Methodological Answer : Conduct comparative PK studies in rodent models, measuring AUC, Cmax, and half-life. Use parallel-group designs with matched dosing. Analyze metabolic pathways via in vitro hepatocyte assays to identify DIEs impacting CYP450 metabolism. Statistical analysis should employ mixed-effects models to account for inter-subject variability .
Q. What experimental strategies can resolve contradictions in reported metabolic stability data for ST 1059-d6 across different in vitro models?
- Methodological Answer : Replicate studies using standardized models (e.g., human liver microsomes vs. primary hepatocytes) under controlled oxygen and pH conditions. Perform meta-analyses to identify confounding variables (e.g., incubation time, protein concentration). Use sensitivity analysis to quantify the impact of methodological differences .
Q. How can researchers design robust dose-response studies to assess off-target effects of ST 1059-d6 in complex biological systems?
- Methodological Answer : Employ high-content screening (HCS) with multi-parametric endpoints (e.g., cytotoxicity, mitochondrial membrane potential). Use factorial experimental designs to test interactions with co-administered compounds. Validate findings with orthogonal assays (e.g., RNA-seq for pathway analysis) and apply false discovery rate (FDR) corrections .
Key Methodological Considerations
- Replication : Follow protocols from primary literature to ensure reproducibility, detailing equipment settings (e.g., LC gradient, collision energy) .
- Statistical Rigor : Consult biostatisticians early to power studies appropriately and select models (e.g., ANOVA for multi-group comparisons, Bayesian methods for sparse data) .
- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies, including randomization and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
